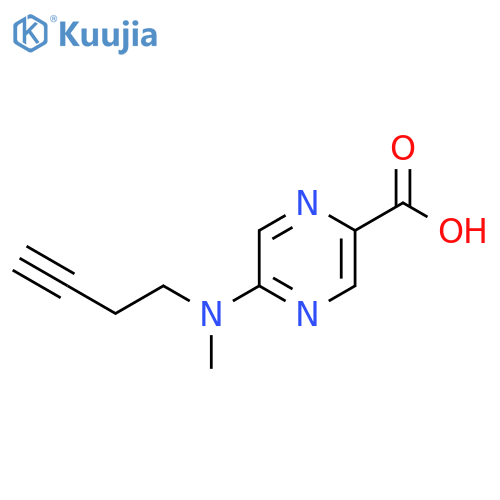Cas no 2153372-15-5 (5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid)

5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid
- EN300-1450204
- 5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid
- 2153372-15-5
-
- インチ: 1S/C10H11N3O2/c1-3-4-5-13(2)9-7-11-8(6-12-9)10(14)15/h1,6-7H,4-5H2,2H3,(H,14,15)
- InChIKey: RYOQYPWXPRFZCM-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C(C=N1)N(C)CCC#C)=O
計算された属性
- 精确分子量: 205.085126602g/mol
- 同位素质量: 205.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 271
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 66.3Ų
5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1450204-1.0g |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 1g |
$1299.0 | 2023-06-06 | ||
| Enamine | EN300-1450204-0.1g |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 0.1g |
$1144.0 | 2023-06-06 | ||
| Enamine | EN300-1450204-50mg |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 50mg |
$707.0 | 2023-09-29 | ||
| Enamine | EN300-1450204-2500mg |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 2500mg |
$1650.0 | 2023-09-29 | ||
| Enamine | EN300-1450204-5000mg |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 5000mg |
$2443.0 | 2023-09-29 | ||
| Enamine | EN300-1450204-0.25g |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 0.25g |
$1196.0 | 2023-06-06 | ||
| Enamine | EN300-1450204-0.05g |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 0.05g |
$1091.0 | 2023-06-06 | ||
| Enamine | EN300-1450204-100mg |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 100mg |
$741.0 | 2023-09-29 | ||
| Enamine | EN300-1450204-250mg |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 250mg |
$774.0 | 2023-09-29 | ||
| Enamine | EN300-1450204-5.0g |
5-[(but-3-yn-1-yl)(methyl)amino]pyrazine-2-carboxylic acid |
2153372-15-5 | 5g |
$3770.0 | 2023-06-06 |
5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid 関連文献
-
1. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
10. Betaine host–guest complexation with a calixarene receptor: enhanced in vitro anticancer effect†Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acidに関する追加情報
Introduction to 5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid (CAS No. 2153372-15-5)
5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2153372-15-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazine derivatives, a class of heterocyclic compounds known for their diverse biological activities and potential applications in drug development. The unique structural features of 5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid, particularly its combination of a butynyl group, an amine substituent, and a carboxylic acid moiety on a pyrazine core, make it a promising candidate for further exploration in synthetic chemistry and bioactivity studies.
The compound's molecular structure incorporates several functional groups that contribute to its reactivity and potential biological interactions. The butynyl group (-C≡CCH₂CH₃) introduces a terminal alkyne functionality, which can participate in various chemical transformations such as cycloadditions, hydrofunctionalizations, and metal-catalyzed reactions. This feature makes 5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid a valuable intermediate in the synthesis of more complex molecules. Additionally, the presence of an amine group (-NHCH₃) enhances its ability to form hydrogen bonds and interact with biological targets, while the carboxylic acid (-COOH) group provides opportunities for further derivatization, such as esterification or amidation.
In recent years, there has been growing interest in pyrazine derivatives due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural motif of 5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid aligns well with this trend, as it combines elements that are known to enhance bioactivity. For instance, the butynyl group can be further functionalized to introduce additional pharmacophores, while the amine and carboxylic acid groups can be used to modulate solubility and binding affinity.
One of the most compelling aspects of 5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid is its potential as a building block for drug discovery. The compound's versatility allows chemists to explore diverse synthetic pathways, leading to the creation of novel derivatives with tailored properties. Recent studies have demonstrated the utility of this compound in designing molecules that target specific enzymes or receptors involved in disease pathways. For example, modifications of the butynyl group have been shown to influence the electronic properties of the molecule, thereby affecting its interaction with biological targets.
The carboxylic acid moiety in 5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid also plays a crucial role in its chemical behavior. This group can participate in various reactions, including esterification, amidation, and decarboxylation, which are commonly employed in medicinal chemistry to optimize pharmacokinetic properties. Additionally, the presence of both an amine and a carboxylic acid group allows for the formation of salt forms, which can improve solubility and stability—key factors in pharmaceutical development.
Recent advancements in computational chemistry have further enhanced the study of 5-(but-3-ylyl)(methyl)aminopyrazine - 2 - carboxylic acid. Molecular modeling techniques have been used to predict binding affinities and interactions with biological targets, providing valuable insights into drug design. These computational approaches have complemented experimental studies by allowing researchers to rapidly screen large libraries of derivatives and identify promising candidates for further investigation.
The synthesis of 5-(but - 3 - yn - 1 - yl)(methyl)aminopyrazine - 2 - carboxylic acid has also seen significant progress. Modern synthetic methodologies have enabled more efficient and scalable production processes. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the pyrazine core and introduce the butynyl group with high selectivity. These advances have not only improved yield but also reduced the environmental impact of synthetic routes.
The biological evaluation of 5-(but - 3 - yn - 1 - yl)(methyl)aminopyrazine - 2 - carboxylic acid has revealed several interesting findings. In vitro studies have shown that derivatives derived from this compound exhibit inhibitory activity against various enzymes implicated in diseases such as cancer and inflammation. The amine group has been particularly noted for its ability to interact with active sites on enzymes like kinases and phosphodiesterases. Additionally, the butynyl moiety has been found to modulate binding interactions by influencing electronic distributions around the molecule.
One notable application of 5-(but - 3 - yn - 1 - yl)(methyl)aminopyrazine - 2 - carboxylic acid is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often dysregulated in cancerous cells. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target cancer without harming healthy cells. The structural features of 5-(but - 3 - yn - 1 - yl)(methyl)aminopyrazine - 2 - carboxylic acid make it an ideal scaffold for such inhibitors due to its ability to bind tightly to kinase active sites.
The future prospects for 5-(but - 3 - yn - 1 - yl)(methyl)aminopyrazine - 2 - carboxylic acid are vast. As research continues, new synthetic strategies will likely emerge, enabling even more efficient production methods and allowing access to previously inaccessible derivatives. Furthermore, advances in biotechnology will provide new tools for evaluating biological activity,such as high-throughput screening platforms and CRISPR-based genetic engineering techniques。These developments will accelerate the discovery process,leading to faster identification of novel therapeutic agents。
In conclusion,5-(but-3-yn-1-yl)(methyl)aminopyraz ine-2-carb oxylic aci d (CAS No.2153372-15-5 ) is a promisin g compoun d with unique structural features that make it valuable for pharmaceutical research.Its versatility as a synthetic intermediate,combined with its potential bioactivity,positions it as a key player in drug discovery efforts aimed at treating various diseases.As scientific understanding progresses,the applications of this compound are expected to expand,leading to innovative treatments that improve human health.
2153372-15-5 (5-(but-3-yn-1-yl)(methyl)aminopyrazine-2-carboxylic acid) Related Products
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
- 77184-98-6(1-Fluoro-3-phenyl-2-propylamineHydrochloride)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 2743432-13-3(5-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione)
- 896351-30-7(N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)
- 2763928-92-1(4-(3-Acetamidooxetan-3-yl)benzoic acid)
- 57978-00-4(6-Bromohexanal)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)




